molecular formula C10H18ClNO3 B2365335 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride CAS No. 2230799-03-6

2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride

Cat. No.: B2365335
CAS No.: 2230799-03-6
M. Wt: 235.71
InChI Key: YUMHYXJPWOCWEJ-UHFFFAOYSA-N
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Description

2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H17NO3·HCl. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps including alkylation and heterocyclization . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .

Scientific Research Applications

2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(7-11-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMHYXJPWOCWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(NC2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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